molecular formula C8H15N3OS B11760445 3-Methyl-1-(2-oxoazepan-3-yl)thiourea

3-Methyl-1-(2-oxoazepan-3-yl)thiourea

Cat. No.: B11760445
M. Wt: 201.29 g/mol
InChI Key: SCKPDKIBZLHUQQ-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-oxoazepan-3-yl)thiourea is a thiourea derivative characterized by a methyl group and a 2-oxoazepane (a seven-membered cyclic amide) substituent. Thiourea derivatives are widely studied for their diverse biological and catalytic properties due to their sulfur-containing backbone, which enables unique electronic and steric interactions . The methyl group in this compound may enhance hydrophobicity, while the 2-oxoazepane moiety could improve solubility or receptor selectivity, akin to amino acid-functionalized thioureas .

Properties

Molecular Formula

C8H15N3OS

Molecular Weight

201.29 g/mol

IUPAC Name

1-methyl-3-(2-oxoazepan-3-yl)thiourea

InChI

InChI=1S/C8H15N3OS/c1-9-8(13)11-6-4-2-3-5-10-7(6)12/h6H,2-5H2,1H3,(H,10,12)(H2,9,11,13)

InChI Key

SCKPDKIBZLHUQQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NC1CCCCNC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-oxoazepan-3-yl)thiourea typically involves the reaction of 3-methyl-2-oxoazepane with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-oxoazepan-3-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

3-Methyl-1-(2-oxoazepan-3-yl)thiourea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential antimicrobial and antiviral activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-oxoazepan-3-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Catalytic Performance

Aryl ester thioureas (e.g., 8 , 9 ) and sulfonaryl thiourea (10 ) were tested in catalytic reactions, with 10 achieving 28% conversion, comparable to reference compound 11 (27%) . The sulfonaryl group’s electron-withdrawing nature likely enhances catalytic efficiency. For 3-Methyl-1-(2-oxoazepan-3-yl)thiourea , the 2-oxoazepane group’s electron-donating properties might reduce catalytic activity compared to sulfonaryl derivatives but could offer unique stereochemical effects for niche applications .

Substituent Effects on Activity

Urea and thiourea analogues with phenyl, p-tolyl, and p-methoxyphenyl groups were compared:

  • Phenyl-substituted urea (13b) : 76.3% activity vs. thiourea analogue (14e) : 49.7% .
  • p-Tolyl/p-methoxyphenyl groups : Low activity in both urea (13d: 20.1%, 13j: 12.6%) and thiourea (14f: 19.2%, 14g: 13.3%) .

The lower activity of thioureas compared to ureas highlights the impact of sulfur’s polarizability and steric bulk.

Thermal Stability

Long-chain alkyl thioureas (e.g., 1,3-didodecanoyl thiourea) decompose at ~250–300°C, with stability increasing with chain length . The cyclic amide in this compound likely enhances thermal stability compared to linear alkyl derivatives due to reduced conformational freedom and stronger intermolecular interactions .

Table 1: Comparative Properties of Thiourea Derivatives

Compound Substituents Key Property Performance/Value Reference
M1/M2 Amino acid moieties Anti-amoebic activity > Chlorhexidine
Sulfonaryl thiourea (10) Sulfonaryl group Catalytic conversion 28% (vs. 27% for 11 )
Phenyl thiourea (14e) Phenyl group Activity vs. urea analogue 49.7% (vs. 76.3% urea)
Alkyl thioureas C12–C16 chains Thermal decomposition range 250–300°C
Target compound Methyl + 2-oxoazepane Hypothesized thermal stability >250°C (estimated)

Key Insights and Contradictions

  • Amino acid vs. cyclic amide substituents: Amino acid groups enhance biological activity via hydrophilicity, but cyclic amides may offer alternative binding modes .
  • Catalytic activity : Electron-withdrawing groups (e.g., sulfonaryl) outperform electron-donating substituents (e.g., methyl/amide) .
  • Thermal stability : Cyclic structures likely improve stability over linear alkyl chains .

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